molecular formula C24H25N3O4S B2792126 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 866894-83-9

2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2792126
CAS No.: 866894-83-9
M. Wt: 451.54
InChI Key: HUWHUHVKPQCYGJ-UHFFFAOYSA-N
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Description

2-[[3-(3-ethoxypropyl)-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that combines benzofuro, pyrimidin, and acetamide moieties

Preparation Methods

The synthesis of 2-[[3-(3-ethoxypropyl)-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions

Scientific Research Applications

2-[[3-(3-ethoxypropyl)-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzofuro and pyrimidin rings allow it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-[[3-(3-ethoxypropyl)-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 2-[[3-(3-ethoxypropyl)-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
  • 2-butylamino-3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidin-4(3H)-one.

These compounds share some structural similarities but differ in their functional groups, leading to different chemical and biological properties.

Properties

IUPAC Name

2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-3-30-14-6-13-27-23(29)22-21(18-7-4-5-8-19(18)31-22)26-24(27)32-15-20(28)25-17-11-9-16(2)10-12-17/h4-5,7-12H,3,6,13-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWHUHVKPQCYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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